molecular formula C21H21ClN2O3 B2474266 N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-oxochromene-2-carboxamide;hydrochloride CAS No. 2418732-92-8

N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-oxochromene-2-carboxamide;hydrochloride

Cat. No. B2474266
CAS RN: 2418732-92-8
M. Wt: 384.86
InChI Key: YCVURSKSGDGNED-ANGHSOCNSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-oxochromene-2-carboxamide;hydrochloride” are not documented in the available literature. Chemical reactions can vary widely depending on the conditions and the presence of other compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. For “this compound”, these specific properties are not available in the current literature .

Scientific Research Applications

Pharmacological Properties

N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-oxochromene-2-carboxamide;hydrochloride displays a spectrum of pharmacological properties. Notably, its anticholinergic activity, evident in its widespread clinical use as a reversal agent in cases of organic phosphorus poisoning and as a preanesthetic medication, marks its significance. The drug is distinguished from other anticholinergic agents by its comprehensive advantages. It notably antagonizes symptoms caused by organic phosphorus poisoning and, as a preanesthetic medication, effectively reduces mucus secretion, relaxes airway smooth muscles, and regulates heart rate. Its ability to attenuate Toll-like receptors signals a promising avenue for treating chronic obstructive pulmonary disease (COPD). Furthermore, its protective effects on multiple organs, including the heart, lungs, brain, kidneys, intestines, and liver, underscore its extensive clinical application value (Wang et al., 2018; Xiao et al., 2012).

Biological Activity of Related Compounds

Although not directly linked to this compound, the biological activities of related compounds like aminopyridines offer insights into the diverse pharmacological activities these compounds can possess. Aminopyridines, with their interesting biological activities, have been extensively studied, drawing attention to their wide potential. The study of aminopyridines explores their synthetic methods, complexation with metals, and various biological activities, indicating the potential development of new compounds with enhanced bioactivity and reduced toxicity (Orie et al., 2021).

Potential Inhibition of Toxic Reaction Products

In the context of food science, the application of compounds to inhibit toxic Maillard reaction products formation is noteworthy. While not directly about this compound, the use of hydrocolloids to mitigate the formation of harmful Maillard reaction products presents an intriguing parallel. These hydrocolloids, through their unique structural diversities, actively participate in reactions to mitigate the formation of toxic byproducts and attenuate their harmful effects, a concept potentially transferable to other fields where the mitigation of adverse reaction products is crucial (Zhang et al., 2021).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, the mechanism of action for “N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-oxochromene-2-carboxamide;hydrochloride” is not currently known .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. As the specific properties of “N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-oxochromene-2-carboxamide;hydrochloride” are not known, it’s difficult to provide a detailed safety and hazard analysis .

properties

IUPAC Name

N-[3-(aminomethyl)-3-phenylcyclobutyl]-4-oxochromene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3.ClH/c22-13-21(14-6-2-1-3-7-14)11-15(12-21)23-20(25)19-10-17(24)16-8-4-5-9-18(16)26-19;/h1-10,15H,11-13,22H2,(H,23,25);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVURSKSGDGNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CN)C2=CC=CC=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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